

# 4-Aminophenol chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Aminophenol

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An In-Depth Technical Guide to **4-Aminophenol**

## Introduction

**4-Aminophenol** (IUPAC name: 4-hydroxyaniline), also known as para-aminophenol or p-aminophenol, is an organic compound with the formula  $\text{H}_2\text{NC}_6\text{H}_4\text{OH}$ .<sup>[1]</sup> It is an aromatic compound containing both an amino ( $-\text{NH}_2$ ) and a hydroxyl ( $-\text{OH}$ ) functional group attached to a benzene ring in the para position.<sup>[2]</sup> This bifunctional nature imparts unique chemical properties, making it a versatile and crucial intermediate in various industrial applications.<sup>[2][3]</sup>

Typically available as a white or light-brown crystalline powder, **4-aminophenol** is known to darken upon exposure to air and light.<sup>[4][5]</sup> Its primary industrial significance lies in its role as the final intermediate in the synthesis of paracetamol (acetaminophen), one of the world's most widely used analgesic and antipyretic drugs.<sup>[1][4]</sup> Beyond pharmaceuticals, it is a key component in the manufacture of dyes, photographic developers, and as a corrosion inhibitor and antioxidant.<sup>[4][6][7]</sup> This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, applications, and relevant experimental protocols for researchers and drug development professionals.

## Chemical Structure and Nomenclature

**4-Aminophenol** is one of three possible isomers of aminophenol, the others being 2-aminophenol (ortho) and 3-aminophenol (meta).<sup>[1]</sup> The para-substitution pattern, with the

amino and hydroxyl groups positioned opposite each other on the benzene ring, leads to significant resonance stabilization and distinctive electronic properties.[2]

- Molecular Formula:  $C_6H_7NO$ [5]
- IUPAC Name: **4-Aminophenol**[5]
- Synonyms: p-Aminophenol, 4-hydroxyaniline, Rodinal, Paranol[5][8]
- CAS Registry Number: 123-30-8[2]
- InChIKey: PLIKAWJENQZMHA-UHFFFAOYSA-N[1]

The molecule features  $sp^2$  hybridized carbon atoms in the benzene ring with bond angles of approximately  $120^\circ$ . [2] The C-N bond length is 1.41 Å, and the C-O bond length is 1.36 Å, indicating partial double bond character due to resonance.[2] Its solid state is characterized by extensive intermolecular hydrogen bonding networks between the amino and hydroxyl groups of adjacent molecules.[2]

## Physicochemical Properties

The physical and chemical properties of **4-aminophenol** are summarized in the tables below. It is a crystalline solid that is moderately soluble in water and alcohols but generally insoluble in non-polar solvents like benzene and chloroform.[3][6]

### Table 1: General and Physical Properties

Property	Value	Reference
Molecular Weight	109.13 g/mol	[5]
Appearance	White to reddish-yellow or light brown crystalline powder	[4][5]
Melting Point	187.5 °C	[2][4]
Boiling Point	284 °C (decomposes)	[2][4]
Density	1.13 g/cm <sup>3</sup>	[2]
Flash Point	195 °C (closed cup)	[1][5]
pK <sub>a</sub> (amino group)	5.48	[1][2]
pK <sub>a</sub> (phenolic group)	10.30	[1][2]

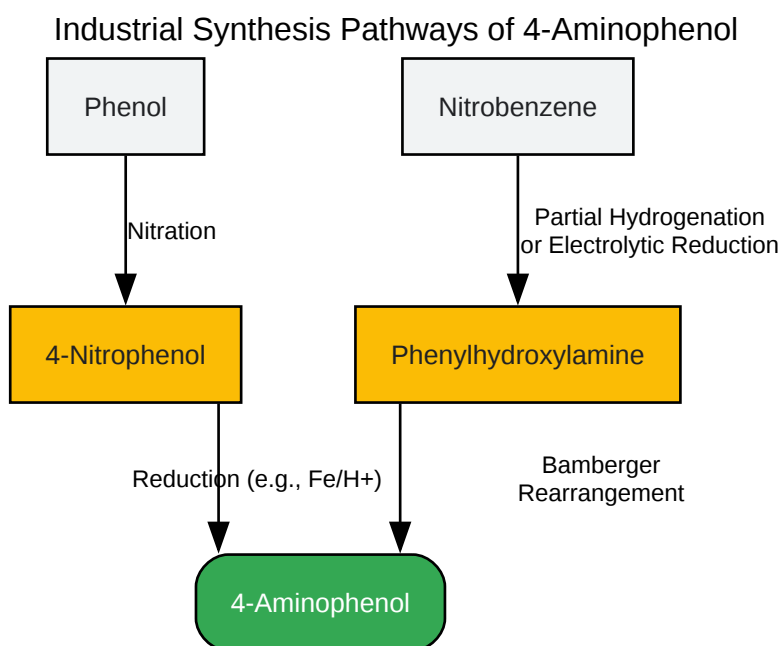
**Table 2: Solubility Data**

Solvent	Solubility ( g/100 mL)	Temperature (°C)	Reference
Water	1.5	25	[2]
Hot Water	Recrystallizable	-	[1]
Ethanol	4.5	-	[2]
Diethyl Ether	1.2	-	[2]
Acetone	12	-	[2]
Ethyl Acetate	15	-	[2]
Acetonitrile	23	-	[2]
Dimethylsulfoxide (DMSO)	Very soluble	-	[5]
Toluene	0.8	-	[2]
Benzene	Insoluble	-	[6]
Chloroform	Insoluble	-	[6]

## Synthesis and Manufacturing

**4-Aminophenol** is produced industrially through several synthetic routes, primarily starting from either phenol or nitrobenzene.

- From Phenol: This process involves the nitration of phenol to yield a mixture of ortho- and para-nitrophenol, followed by the separation of the p-isomer and its subsequent reduction with iron in an acidic medium.<sup>[1]</sup>
- From Nitrobenzene: A prominent method involves the catalytic hydrogenation of nitrobenzene to form phenylhydroxylamine, which then undergoes a spontaneous acid-catalyzed rearrangement (the Bamberger rearrangement) to yield **4-aminophenol**.<sup>[1]</sup> An alternative is the electrolytic reduction of nitrobenzene to phenylhydroxylamine.<sup>[1]</sup>
- From 4-Nitrophenol: 4-nitrophenol can be selectively reduced to **4-aminophenol** using various methods, including hydrogenation over a Raney-Nickel catalyst or reduction with tin(II) chloride.<sup>[1]</sup>



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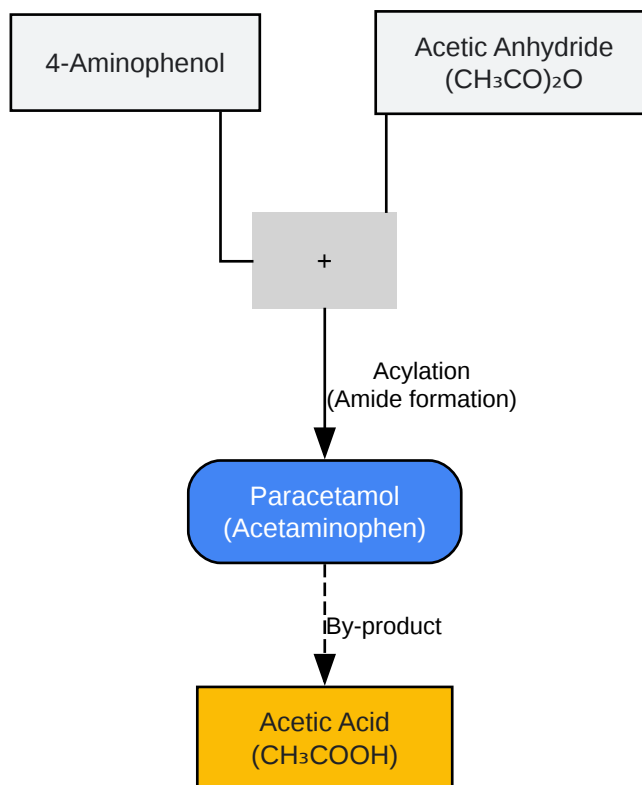
Caption: Key industrial synthesis routes to **4-aminophenol**.

## Chemical Reactivity

The bifunctional nature of **4-aminophenol** allows for a range of chemical reactions at both the amino and hydroxyl groups. The reactivity can be tuned by adjusting reaction conditions, such as pH.<sup>[9]</sup>

- **Amino Group Reactions:** The amino group is nucleophilic and undergoes typical reactions of aromatic amines, such as acylation, diazotization, and alkylation.<sup>[2]</sup> In neutral or slightly acidic conditions, the amino group is generally more reactive than the hydroxyl group.<sup>[9]</sup> A key industrial reaction is the acylation with acetic anhydride to produce paracetamol.<sup>[1]</sup>
- **Hydroxyl Group Reactions:** The phenolic hydroxyl group can undergo O-alkylation, esterification, and etherification (e.g., Williamson ether synthesis).<sup>[2]</sup> In strongly basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion, which is a potent nucleophile.<sup>[9]</sup>
- **Oxidation:** **4-Aminophenol** is readily oxidized, especially in basic solutions, upon exposure to air.<sup>[1][6]</sup> This oxidation leads to the formation of quinone-imine structures and causes the compound to darken in color.<sup>[2]</sup>

## Reactivity of 4-Aminophenol: Paracetamol Synthesis



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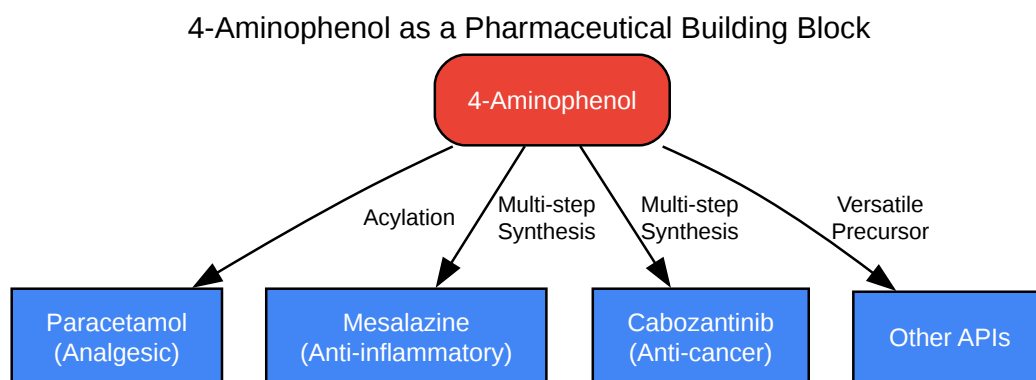
Caption: Acylation of **4-aminophenol** to synthesize paracetamol.

## Applications in Research and Drug Development

**4-Aminophenol** is a cornerstone intermediate in the pharmaceutical industry.[10]

- **Paracetamol (Acetaminophen) Synthesis:** Its most prominent application is as the direct precursor to paracetamol. The acetylation of **4-aminophenol** is a high-yield reaction that forms the basis of global paracetamol production.[1]
- **Other Pharmaceuticals:** It serves as a building block for various other drugs, including the antimalarial amodiaquine, the anti-inflammatory mesalazine, and other analgesic and antipyretic agents like parapropamol.[1]

- **Oncology Drug Development:** Recent applications have emerged in oncology. **4-aminophenol** is a key precursor in the multi-step synthesis of Cabozantinib, a tyrosine kinase inhibitor used to treat renal and hepatocellular carcinomas. Its versatile structure allows for chemical modifications to develop diverse oncology drugs, including inhibitors of oncogenic proteins and immunomodulatory agents.
- **Drug Delivery Systems:** Researchers are exploring **4-aminophenol**-based compounds for use in advanced drug delivery systems, such as nanoparticles and polymer carriers, to enhance drug stability and targeted delivery.



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Caption: Role of **4-aminophenol** as a precursor in drug synthesis.

## Experimental Protocols

### Protocol 1: Synthesis of Paracetamol from 4-Aminophenol

This protocol describes the laboratory-scale acetylation of **4-aminophenol**.<sup>[11]</sup>

Materials:

- **4-aminophenol** (3.0 g)

- Acetic anhydride (4.0 mL)
- Deionized water
- 100 mL round-bottom flask, hot plate, beakers, Büchner funnel, filter flask

Procedure:

- Set up a water bath on a hot plate and heat to approximately 85 °C.
- Weigh 3.0 g of **4-aminophenol** and add it to the 100 mL round-bottom flask.
- Add 10.0 mL of deionized water to the flask and stir to suspend the solid.
- In a fume hood, carefully add 4.0 mL of acetic anhydride to the suspension.
- Heat the reaction mixture in the water bath for 10-15 minutes, stirring occasionally until the solid dissolves.
- After the reaction is complete, remove the flask from the water bath and allow it to cool to room temperature.
- Further cool the flask in an ice-water bath for 10-15 minutes to induce crystallization of the crude paracetamol.
- Collect the crude product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.[\[11\]](#)
- Purify the crude product by recrystallization: transfer the solid to a beaker, add a minimal amount of hot deionized water (approx. 10 mL per 1 g of crude product) and heat until it dissolves completely.[\[11\]](#)
- Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to recrystallize.
- Collect the purified crystals by suction filtration, wash with cold deionized water, and dry.[\[11\]](#)

## Protocol 2: Purification by Acid-Base Extraction



This protocol is used to separate **4-aminophenol** (a basic impurity) from a neutral organic compound dissolved in an organic solvent.<sup>[12]</sup>

Materials:

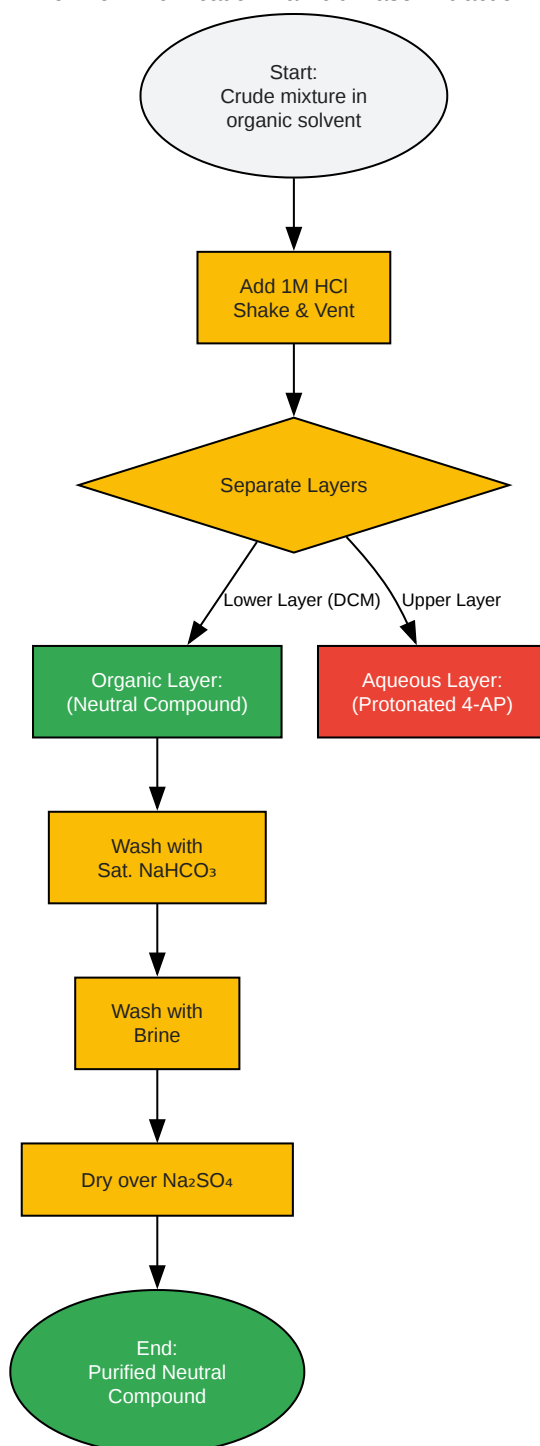
- Crude reaction mixture in an organic solvent (e.g., dichloromethane, DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Separatory funnel

Procedure:

- Dissolve the crude mixture in a suitable volume of organic solvent (e.g., DCM) and transfer it to a separatory funnel.
- Add an equal volume of 1 M HCl to the funnel.
- Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.
- Allow the layers to separate. The protonated **4-aminophenol** salt will partition into the upper aqueous layer, while the neutral organic compound remains in the lower organic (DCM) layer.<sup>[12]</sup>
- Drain the lower organic layer into a clean flask.
- To ensure complete removal, return the organic layer to the separatory funnel and repeat the acidic wash (steps 2-5).
- Wash the organic layer with saturated  $\text{NaHCO}_3$  solution to neutralize any residual acid, followed by a wash with brine to remove excess water.

- Drain the purified organic layer and dry it over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ). The desired neutral compound can be recovered by evaporating the solvent.

Workflow: Purification via Acid-Base Extraction



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Caption: Workflow for removing **4-aminophenol** impurity.

## Protocol 3: Analysis of 4-Aminophenol Impurity in Paracetamol

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the determination of **4-aminophenol**, often regulated as a critical impurity in paracetamol drug products.<sup>[13]</sup>

### Materials & Equipment:

- HPLC system with UV detector
- Paracetamol sample
- **4-Aminophenol** reference standard
- Mobile Phase: Sodium 1-butanesulfonate in a mixture of water, methanol, and formic acid (e.g., 15:85:0.4 v/v/v).
- Volumetric flasks, pipettes

### Procedure:

- Mobile Phase Preparation: Prepare the mobile phase as described and degas before use.
- Standard Solution: Accurately weigh a quantity of **4-aminophenol** reference standard to prepare a stock solution. Dilute as necessary to create working standards at known concentrations (e.g., corresponding to the specification limit, such as 50 ppm relative to the paracetamol concentration).
- Sample Solution: Accurately weigh a sample of the paracetamol drug product equivalent to 400 mg of paracetamol and dissolve it in a 50 mL volumetric flask with the mobile phase to achieve a concentration of 8 mg/mL.<sup>[13]</sup>
- Chromatographic Conditions:

- Flow Rate: 2.0 mL/min[13]
- Detection Wavelength: 272 nm[13]
- Injection Volume: Typically 10-20 µL
- Run Time: 10 minutes[13]
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the **4-aminophenol** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of **4-aminophenol** in the sample by comparing its peak area to the peak area of the standard of known concentration.

## Safety and Toxicology

**4-Aminophenol** is classified as harmful and poses significant health and environmental risks. It is crucial to handle the compound with appropriate safety precautions in a laboratory or industrial setting.

### Table 3: Toxicological and Safety Data

Parameter	Value / Information	Reference
Acute Oral Toxicity	LD <sub>50</sub> : 375-671 mg/kg (rat)	[4][14]
Acute Dermal Toxicity	LD <sub>50</sub> : >8000 mg/kg (rabbit)	[14]
Hazard Statements	H302: Harmful if swallowed. H332: Harmful if inhaled. H341: Suspected of causing genetic defects. H410: Very toxic to aquatic life with long lasting effects.	[15][16]
Health Effects	Can cause skin, eye, and respiratory irritation.[7] May induce methemoglobinemia, hemolytic anemia, and renal damage.[4]	
Handling Precautions	Use in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and suitable protective clothing. Avoid breathing dust.[15]	
Storage	Store in a tightly closed container in a cool, well-ventilated place, protected from air and light.[5][15][17]	

## Conclusion

**4-Aminophenol** is an organic compound of immense industrial importance, primarily driven by its role as a key precursor in the pharmaceutical and dye industries. Its unique structure, containing both an amino and a hydroxyl group, provides a versatile platform for chemical synthesis, most notably for the production of paracetamol. While its utility is vast, its hazardous nature necessitates careful handling and adherence to strict safety protocols. A thorough understanding of its chemical properties, reactivity, and analytical methods is essential for

researchers, scientists, and drug development professionals working with this pivotal chemical intermediate.

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- To cite this document: BenchChem. [4-Aminophenol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666318#4-aminophenol-chemical-structure-and-properties]

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